molecular formula C18H21Cl3N4 B8075439 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride

8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine,dihydrochloride

Cat. No.: B8075439
M. Wt: 399.7 g/mol
InChI Key: FBIKVTKYNDDABY-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of the base structure is derived from its fused dibenzodiazepine core. Systematic nomenclature assigns the parent structure as 5H-dibenzo[b,e]diazepine , with substituents at positions 8 and 11:

  • 8-chloro : A chlorine atom at position 8 of the tricyclic system.
  • 11-(4-methylpiperazin-1-yl) : A 4-methylpiperazine group attached to position 11 via its nitrogen atom.

The dihydrochloride salt is formally named 8-chloro-11-(4-methylpiperazin-1-ium-1-yl)-5H-dibenzo[b,e]diazepine chloride hydrochloride , reflecting protonation at the piperazine nitrogen and two chloride counterions.

Isomeric Considerations :

  • Positional isomerism : Substitution patterns on the diazepine ring (e.g., 2-chloro vs. 8-chloro) yield distinct pharmacological profiles, as seen in isoclozapine (2-chloro analog).
  • Stereoisomerism : The piperazine ring adopts a chair conformation, but no chiral centers exist in the parent structure.

Molecular Structure Elucidation via X-Ray Crystallography

X-ray diffraction studies of clozapine analogs reveal key structural features:

Parameter Value Source
Crystal system Triclinic
Space group P
Unit cell dimensions a = 8.92 Å, b = 10.15 Å, c = 12.30 Å
Protonation sites Piperazine N1 and diazepine N5

The dihydrochloride salt forms a zwitterionic structure in the solid state, with chloride ions stabilizing the protonated piperazine and diazepine nitrogens (Figure 1A). Hydrogen bonding between N–H⁺···Cl⁻ and Cl⁻···H–N motifs creates a layered lattice, enhancing thermal stability.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Key 1H and 13C NMR signals (DMSO-d6, 400 MHz):

Nucleus δ (ppm) Assignment
1H 2.30 (s) N–CH3 of piperazine
3.20–3.80 (m) Piperazine CH2 groups
7.25–7.55 (m) Aromatic H (dibenzo ring)
13C 45.2 N–CH3
52.1, 54.3 Piperazine CH2
126–140 Aromatic C and C=N
Infrared (IR) Spectroscopy

Prominent absorption bands (KBr pellet, cm-1):

  • 3250–2800: N–H⁺ stretching (protonated piperazine)
  • 1605: C=N stretching (diazepine ring)
  • 745: C–Cl bending
Mass Spectrometry
  • ESI-MS (m/z): 327.1 [M+H]+ (calculated for C18H20ClN4+: 327.13).
  • Fragmentation pattern: Loss of CH3 (15 Da) and HCl (36 Da) dominates.

Tautomeric Behavior and Protonation States

The dibenzo[b,e]diazepine core exhibits pH-dependent tautomerism :

  • Neutral pH : Lactam form predominates (N5 protonated, C=O at position 5).
  • Acidic conditions : Protonation at N11 (piperazine) and N5 stabilizes the dihydrochloride salt, shifting equilibrium toward the lactim form (Figure 1B).

Protonation Sites :

  • Piperazine nitrogen : pKa ≈ 9.1 (tertiary amine).
  • Diazepine nitrogen : pKa ≈ 3.8 (weaker base).

In physiological conditions (pH 7.4), ~95% of the compound exists as a monocation (piperazine protonated), while the dihydrochloride salt ensures full diprotonation for enhanced solubility.

Properties

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4.2ClH/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIKVTKYNDDABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thione Alkylation and Cyclization

A foundational method involves 8-chloro-10,11-dihydro-5H-dibenzo[b,e]diazepin-11-thione as the starting material. Alkylation at the sulfur atom with 4-nitrobenzylchloride in the presence of potassium tert-butoxide generates an intermediate, which undergoes nucleophilic substitution with N-methylpiperazine to yield clozapine. Subsequent dihydrochloride salt formation is achieved via treatment with hydrochloric acid.

Key Reaction Conditions:

  • Alkylation : Potassium tert-butoxide in THF, 0–5°C, 2 hours.

  • Substitution : N-Methylpiperazine in refluxing toluene, 12 hours.

  • Yield : ~35–40% after salt formation.

Carboxylic Acid Derivative Cyclocondensation

An alternative route begins with 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide. Cyclocondensation using trichlorophosphate (POCl3) and N,N-dimethylaniline under reflux forms the dibenzodiazepine core. The crude product is purified via acid-base extraction and recrystallization.

Optimization Data:

ParameterDetail
Reflux Time3 hours
SolventPhosphorus oxychloride
WorkupBenzene/ammonia-ice water
RecrystallizationEther/petroleum ether
Final Yield41% (clozapine free base)

Improved Synthetic Strategies

Copper-Catalyzed Coupling (Patent WO2019239202A1)

A patent-pending method avoids narcotic precursors by utilizing 2-chlorobenzoic acid. The synthesis involves:

  • Coupling : 2-Chlorobenzoic acid reacts with iodobenzene in DMF/xylenes with K2CO3 and CuI (5 mol%) at 110°C.

  • Reduction : Sodium dithionite reduces nitro groups to amines.

  • Cyclization : Triphosgene facilitates ring closure in toluene at 0–5°C.

Performance Metrics:

  • Purity : >99.5% by HPLC.

  • Impurity Profile : Undetectable levels of anthranilic acid derivatives.

Direct Amination and Salt Formation

A scalable approach modifies the final step to enhance dihydrochloride purity:

  • Free Base Synthesis : Clozapine free base is dissolved in anhydrous ethanol.

  • Salt Formation : Hydrogen chloride gas is bubbled into the solution at 0°C until pH < 2.

  • Crystallization : Ethanol is removed under vacuum, and the residue is recrystallized from acetone/water.

Analytical Characterization

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, DMSO-d6) δ 7.85 (d, J = 8.4 Hz, 1H), 7.45–7.20 (m, 6H), 3.70–3.20 (m, 8H), 2.30 (s, 3H).

  • MS : m/z 326.82 [M+H]+ for clozapine; 379.29 [M+H]+ for dihydrochloride.

Chromatographic Purity Assessment

MethodColumnMobile PhasePurity (%)
HPLCC18, 250 × 4.6 mmAcetonitrile/0.1% TFA (70:30)99.8
UPLC-MSHSS T3, 2.1 × 50 mmMethanol/ammonium formate99.9

Comparative Analysis of Methods

ParameterTraditional RouteImproved Patent Route
Starting Material CostHigh (anthranilic acid derivatives)Low (2-chlorobenzoic acid)
Steps53
Overall Yield35–41%50–55%
Impurity ControlRequires multiple recrystallizationsIn-process controls minimize impurities
ScalabilityLimited by POCl3 handlingSuitable for kilogram-scale

Industrial Recommendations

The copper-catalyzed coupling method (WO2019239202A1) offers superior yield, reduced reliance on hazardous reagents, and compliance with pharmaceutical safety standards . For small-scale production, the traditional cyclocondensation route remains viable but requires stringent purification. Future research should explore continuous-flow systems to enhance reaction efficiency and reduce solvent waste.

Chemical Reactions Analysis

Types of Reactions: Clozapine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. These reactions are essential for modifying its chemical structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.

  • Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups[_{{{CITATION{{{_2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1.

Major Products Formed: The major products formed from these reactions include various derivatives of Clozapine, which may have different pharmacological activities and therapeutic potentials.

Scientific Research Applications

Clinical Applications

1.1 Treatment of Schizophrenia
Clozapine is predominantly used for treatment-resistant schizophrenia. It is particularly effective in patients who do not respond to conventional antipsychotics, showing significant improvements in symptoms such as hallucinations and delusions .

1.2 Reducing Suicidal Behavior
Clozapine has been shown to reduce the risk of suicide in patients with schizophrenia or schizoaffective disorder. Its unique mechanism of action may contribute to this protective effect, making it a critical option for high-risk individuals .

Research Applications

2.1 Neuropharmacology Studies
Clozapine serves as a valuable tool in neuropharmacological research due to its complex interactions with various neurotransmitter systems, including dopamine and serotonin receptors. Researchers utilize Clozapine to investigate the underlying mechanisms of psychosis and the neurobiological basis of schizophrenia .

2.2 Animal Models
In preclinical studies, Clozapine is often administered to animal models to evaluate its efficacy and safety profile. These studies help in understanding dose-response relationships and potential side effects associated with long-term use .

Safety Profile and Side Effects

While Clozapine is effective, it is associated with several side effects that necessitate careful monitoring:

  • Agranulocytosis : A potentially life-threatening decrease in white blood cells, requiring regular blood monitoring.
  • Metabolic Syndrome : Weight gain and metabolic disturbances are common, necessitating lifestyle interventions during treatment .

Comparative Efficacy

A comparative analysis of Clozapine with other antipsychotics highlights its superior efficacy in treatment-resistant cases:

AntipsychoticEfficacy in Treatment-Resistant SchizophreniaCommon Side Effects
ClozapineHighAgranulocytosis, weight gain
RisperidoneModerateExtrapyramidal symptoms
OlanzapineModerateWeight gain, sedation
AripiprazoleLowAkathisia

Mechanism of Action

Clozapine exerts its effects through multiple mechanisms, primarily by acting as an antagonist at various neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), and others[_{{{CITATION{{{2{Clozapine - 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e]1. Its unique binding profile contributes to its efficacy in treating schizophrenia and reducing suicidal behavior[{{{CITATION{{{_1{CLOZARIL - Food and Drug Administration](https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/019758s062lbl.pdf).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Structural Modification Key Pharmacological Differences Reference
Clozapine Dibenzo[b,e][1,4]diazepine core; 4-methylpiperazinyl High 5-HT₂A/D₂ ratio; low EPS risk
Olanzapine Thieno[2,3-b][1,5]benzodiazepine core Higher D₂ affinity; increased metabolic syndrome risk
8-Chloro-11-(4-isopropylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepine (4c) 4-isopropylpiperazine substituent Reduced 5-HT₂A affinity; weaker antipsychotic activity
8-Chloro-11-(4-propylpiperazinyl)-5H-dibenzo[b,e][1,4]diazepine (4d) 4-propylpiperazine substituent Similar to 4c but with prolonged half-life

Key Findings :

  • Piperazine Substitution : Replacing the 4-methyl group in clozapine with bulkier substituents (e.g., isopropyl or propyl) reduces 5-HT₂A receptor binding and antipsychotic potency, highlighting the critical role of the methyl group in receptor interactions .
  • Olanzapine: The thienobenzodiazepine scaffold increases D₂ receptor occupancy (~70%), correlating with higher EPS risk compared to clozapine .
Receptor Binding Affinities
Compound D₂ (nM) 5-HT₂A (nM) 5-HT₂C (nM) M₁ (nM) α₁ (nM) Reference
Clozapine 126 5.4 9.4 1.9 7.2
Olanzapine 31 4.0 23 1.9 19
Haloperidol 1.1 450 >1,000 >1,000 27

Key Insights :

  • Clozapine’s 5-HT₂A/D₂ affinity ratio (23:1) is markedly higher than olanzapine (7.75:1) and haloperidol (0.002:1), explaining its lower EPS risk .
  • Muscarinic (M₁) antagonism contributes to clozapine’s anticholinergic side effects (e.g., constipation), while haloperidol lacks significant M₁ binding .

Key Differences :

  • Clozapine’s idiosyncratic agranulocytosis is linked to reactive metabolites (e.g., nitrenium ions) formed via neutrophil myeloperoxidase, necessitating routine blood monitoring .
  • Olanzapine and risperidone lack this risk but exhibit higher metabolic syndrome liability due to stronger H₁ receptor antagonism .

Biological Activity

8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, commonly known as Clozapine, is a compound that has garnered significant attention in pharmacology due to its unique biological activity, particularly as an atypical antipsychotic. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

  • Chemical Formula : C18H19ClN4
  • Molecular Weight : 326.83 g/mol
  • CAS Number : 5786-21-0
  • Physical State : Yellow crystals from acetone-petroleum ether
  • Solubility : Insoluble in water
  • Melting Point : 182°C

The compound exhibits a complex structure that contributes to its diverse pharmacological effects. It acts primarily as a selective antagonist at various neurotransmitter receptors.

Clozapine's efficacy is attributed to its antagonistic properties at multiple receptors:

  • Dopamine Receptors : It selectively antagonizes the D4 dopamine receptor, which is implicated in mood regulation and psychotic disorders.
  • Serotonin Receptors : Clozapine also acts on several serotonin receptors (5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7), contributing to its antipsychotic effects and reducing the risk of extrapyramidal symptoms commonly associated with typical antipsychotics.

Antipsychotic Effects

Clozapine is primarily used for treatment-resistant schizophrenia. Clinical studies have demonstrated that it significantly reduces the severity of symptoms in patients who do not respond to other antipsychotic medications. A meta-analysis indicated that Clozapine is more effective than other atypical antipsychotics in reducing positive symptoms of schizophrenia .

Side Effects and Risks

While Clozapine is effective, it is associated with several side effects:

  • Agranulocytosis : A potentially life-threatening decrease in white blood cells, necessitating regular blood monitoring.
  • Seizures : Dose-dependent risk of seizures has been documented.
  • Metabolic Syndrome : Weight gain and metabolic changes are common among users.

Case Studies

  • Treatment-Resistant Schizophrenia :
    A study involving 200 patients with treatment-resistant schizophrenia showed that those treated with Clozapine experienced a 50% reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to a control group receiving typical antipsychotics .
  • Bipolar Disorder :
    In a clinical trial involving patients with bipolar disorder experiencing psychotic features, Clozapine was found to significantly improve mood stabilization and reduce psychotic symptoms compared to placebo .

Comparative Efficacy

The following table summarizes the comparative efficacy of Clozapine against other antipsychotics:

AntipsychoticEfficacy in Treatment-Resistant SchizophreniaRisk of Extrapyramidal SymptomsAgranulocytosis Risk
ClozapineHighLowHigh
RisperidoneModerateModerateLow
OlanzapineModerateModerateLow

Q & A

What are the established synthesis routes for 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride?

Classification: Basic
Methodological Answer:
Two primary synthesis routes are documented:

Acylation-Cyclization Pathway ( ):

  • Step 1: Acylation of 4-chloro-2-nitroaniline with chlorobenzoic acid methyl ester in the presence of copper filings to form a diphenylamine intermediate.
  • Step 2: Amidation with N-methylpiperazine to convert the ester group into an amide.
  • Step 3: Reduction of the nitro group to an amine using hydrogen and Raney nickel.
  • Step 4: Cyclization with phosphorous oxychloride to yield the dibenzodiazepine core.
  • Key Reagents: Copper filings, N-methylpiperazine, Raney nickel, POCl₃.
  • Yield Optimization: Control reaction temperature (<100°C) and stoichiometric ratios (1:1.2 for amidation).

Alternative Pathways ( ):

  • Crystallographic data suggest modifications in solvent systems (e.g., dichloromethane/ethanol mixtures) to improve cyclization efficiency.
  • Impurity profiling (e.g., Clozapine Impurity A, CAS 50892-62-1) requires HPLC with UV detection (λ = 230–297 nm) .

What are the key toxicological profiles observed in human studies?

Classification: Basic
Methodological Answer:
Human toxicity data (oral administration) highlight dose-dependent effects ( ):

Dose/Duration Toxic Effect Population Reference
3280 mg/kg over 82 weeksAgranulocytosis (neutrophil depletion)Adult males
20 mg/kg single dosePancreatic dysfunction, leukopeniaAdult females
4762 µg/kg acute exposureAtaxia, muscle spasticityPediatric patients

Analytical Recommendations:

  • Monitor hematological parameters (CBC with differential) weekly during preclinical trials.
  • Use LC-MS/MS for quantifying plasma concentrations (LOQ: 0.1 ng/mL) to correlate exposure with toxicity.

How can researchers resolve contradictions in dose-dependent toxic effects (e.g., agranulocytosis vs. hepatotoxicity)?

Classification: Advanced
Methodological Answer:
Contradictions arise from interstudy variability in dosing regimens and patient populations. Key strategies include:

  • Mechanistic Studies:
    • Use in vitro neutrophil progenitors to model agranulocytosis (dose range: 1–100 µM) .
    • Compare hepatic CYP450 metabolism (e.g., CYP3A4/1A2 inhibition assays) to assess hepatotoxicity pathways .
  • Meta-Analysis:
    • Aggregate data from RCTs (e.g., Clozaril® trials) using Bayesian models to adjust for covariates (age, comorbidities).
    • Apply Hill’s criteria for causality to distinguish idiosyncratic vs. dose-dependent effects .

What methodological approaches optimize receptor binding affinity studies for this compound?

Classification: Advanced
Methodological Answer:

  • Computational Modeling ( ):
    • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict interactions with dopamine D₂/5-HT₂A receptors.
    • QM/MM Simulations: Refine binding poses using Gaussian09 for partial charge calculations.
  • Experimental Validation:
    • Radioligand displacement assays (³H-spiperone for D₂, ³H-ketanserin for 5-HT₂A).
    • Key Parameters: IC₅₀ values (nM range), Hill coefficients to assess cooperativity .

What structural characterization techniques are critical for confirming molecular identity?

Classification: Basic
Methodological Answer:

  • X-Ray Crystallography ( ):
    • Resolve the dibenzodiazepine core (bond angles: 117–123°) and piperazinyl conformation (chair vs. boat).
    • Solvent selection: Ethanol/water mixtures reduce lattice defects.
  • NMR Spectroscopy (¹H/¹³C):
    • Key signals: δ 7.2–7.8 ppm (aromatic protons), δ 3.1–3.5 ppm (piperazinyl methyl).
    • HSQC for carbon-proton correlation .

How can impurity profiling be systematically controlled during synthesis?

Classification: Advanced
Methodological Answer:

  • HPLC-DAD/MS ( ):
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/0.1% TFA gradient (10→90% over 30 min).
  • Critical Impurities:
    • Clozapine Impurity A (C₁₃H₉ClN₂O): Monitor retention time (RT = 12.3 min) and UV maxima (261 nm) .
  • Process Controls:
    • Limit residual solvents (ICH Q3C guidelines) via GC-FID.

What experimental designs assess metabolic stability and interspecies variability?

Classification: Advanced
Methodological Answer:

  • In Vitro Models:
    • Liver microsomes (human vs. rodent) incubated with 10 µM compound + NADPH.
    • Quantify parent depletion via LC-MS (t₁/₂ calculation).
  • Isotopic Labeling (¹⁴C):
    • Track urinary metabolites (e.g., N-oxide derivatives) in Sprague-Dawley rats.
    • Key Finding: Human-specific glucuronidation pathways reduce bioavailability vs. rodents .

How can computational tools predict derivatives with reduced toxicity?

Classification: Advanced
Methodological Answer:

  • QSAR Models ( ):
    • Train on datasets (e.g., ChEMBL) with descriptors like LogP, topological polar surface area (TPSA).
    • Prioritize analogs with TPSA > 80 Ų (lower blood-brain barrier penetration).
  • Toxicity Prediction:
    • Use Derek Nexus for agranulocytosis risk; exclude structural alerts (e.g., primary aryl amines).
    • Validate in zebrafish models (LC₅₀ < 100 µM) .

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